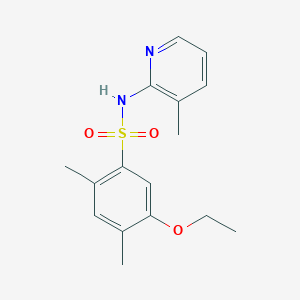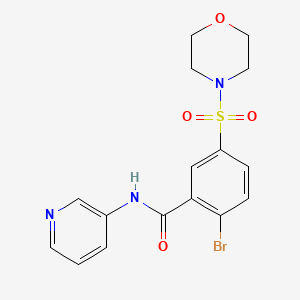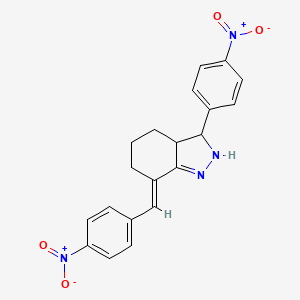![molecular formula C17H24N2O2S B5293007 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate](/img/structure/B5293007.png)
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis. It also acts as a potent inhibitor of cyclooxygenase, an enzyme that is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It also exhibits potent analgesic properties, making it effective in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate in lab experiments is its potent antimicrobial activity. It is effective against a wide range of microorganisms, making it a valuable tool for researchers studying microbial infections. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate in scientific research. One potential application is in the development of new drugs for the treatment of microbial infections. Additionally, it may be used in the development of new anti-inflammatory and analgesic drugs. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate involves the reaction of 2,2,5-trimethylcyclohexanone with 4-methyl-2-pyrimidinethiol in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to yield the final compound.
Applications De Recherche Scientifique
1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-methyl-2-pyrimidinyl)thio]acetate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. Additionally, it has been shown to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-11-6-8-18-15(19-11)22-10-14(20)21-13-9-12-5-7-17(13,4)16(12,2)3/h6,8,12-13H,5,7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKZNYQPXXIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)OC2CC3CCC2(C3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylpyrimidin-2-yl)sulfanylacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5292965.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B5292979.png)

![N-(2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}ethyl)acetamide](/img/structure/B5292987.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5293015.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5293024.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5293033.png)